molecular formula C24H21N3O4S B11426938 (2Z)-2-{[(3,4-dimethylphenyl)sulfonyl]hydrazono}-N-phenyl-2H-chromene-3-carboxamide

(2Z)-2-{[(3,4-dimethylphenyl)sulfonyl]hydrazono}-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B11426938
M. Wt: 447.5 g/mol
InChI Key: WLZPZFVOBPPZFI-LCUIJRPUSA-N
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Description

(2Z)-2-[(3,4-DIMETHYLBENZENESULFONAMIDO)IMINO]-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chromene core, a sulfonamide group, and an imino linkage, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,4-DIMETHYLBENZENESULFONAMIDO)IMINO]-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the chromene core, the introduction of the sulfonamide group, and the formation of the imino linkage. Common reagents used in these steps include aromatic amines, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3,4-DIMETHYLBENZENESULFONAMIDO)IMINO]-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to amines or alcohols.

Scientific Research Applications

(2Z)-2-[(3,4-DIMETHYLBENZENESULFONAMIDO)IMINO]-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,4-DIMETHYLBENZENESULFONAMIDO)IMINO]-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes, while the chromene core may interact with cellular receptors. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds with similar sulfonamide groups, such as sulfanilamide.

    Chromenes: Compounds with a chromene core, such as coumarins.

    Imines: Compounds with imino linkages, such as Schiff bases.

Uniqueness

(2Z)-2-[(3,4-DIMETHYLBENZENESULFONAMIDO)IMINO]-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE is unique due to its combination of a chromene core, sulfonamide group, and imino linkage, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H21N3O4S

Molecular Weight

447.5 g/mol

IUPAC Name

(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide

InChI

InChI=1S/C24H21N3O4S/c1-16-12-13-20(14-17(16)2)32(29,30)27-26-24-21(15-18-8-6-7-11-22(18)31-24)23(28)25-19-9-4-3-5-10-19/h3-15,27H,1-2H3,(H,25,28)/b26-24-

InChI Key

WLZPZFVOBPPZFI-LCUIJRPUSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)C

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)C

Origin of Product

United States

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